molecular formula C8H19NO B180377 (S)-1-Ethoxy-2-amino-4-methylpentane CAS No. 134080-98-1

(S)-1-Ethoxy-2-amino-4-methylpentane

Cat. No.: B180377
CAS No.: 134080-98-1
M. Wt: 145.24 g/mol
InChI Key: BGHJPIOXKTYCPD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Ethoxy-2-amino-4-methylpentane is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a pentanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Ethoxy-2-amino-4-methylpentane typically involves the reaction of 4-methyl-2-pentanone with ethylamine under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired amine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Ethoxy-2-amino-4-methylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-1-Ethoxy-2-amino-4-methylpentane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Ethoxy-2-amino-4-methylpentane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (S)-1-Ethoxy-3-methyl-2-pentanamine
  • (S)-1-Ethoxy-4-methyl-3-pentanamine
  • (S)-1-Ethoxy-4-methyl-2-hexanamine

Comparison: Compared to its similar compounds, (S)-1-Ethoxy-2-amino-4-methylpentane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties

Properties

CAS No.

134080-98-1

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(2S)-1-ethoxy-4-methylpentan-2-amine

InChI

InChI=1S/C8H19NO/c1-4-10-6-8(9)5-7(2)3/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

BGHJPIOXKTYCPD-QMMMGPOBSA-N

Isomeric SMILES

CCOC[C@H](CC(C)C)N

SMILES

CCOCC(CC(C)C)N

Canonical SMILES

CCOCC(CC(C)C)N

Synonyms

(S)-1-Ethoxy-4-methyl-2-pentanamine

Origin of Product

United States

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